N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid is a complex organic compound with a unique structure that combines elements of furan, chromen, and butanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid involves multiple steps, starting with the preparation of the furochromen core. This core is typically synthesized through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further reactions to introduce the propanamido and butanoic acid groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study various biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular targets would need to be elucidated through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
What sets 2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)-3-methylbutanoic acid apart from these similar compounds is the presence of the propanamido and butanoic acid groups, which may confer unique chemical and biological properties. These modifications could influence the compound’s reactivity, solubility, and interaction with biological targets.
Eigenschaften
Molekularformel |
C21H23NO6 |
---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2R)-2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-10(2)19(20(24)25)22-18(23)6-5-13-12(4)15-7-14-11(3)9-27-16(14)8-17(15)28-21(13)26/h7-10,19H,5-6H2,1-4H3,(H,22,23)(H,24,25)/t19-/m1/s1 |
InChI-Schlüssel |
PYULVGRVKXCJOD-LJQANCHMSA-N |
Isomerische SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N[C@H](C(C)C)C(=O)O)C |
Kanonische SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.